molecular formula C16H16N4O5S B15119357 ethyl 5-methyl-1,1-dioxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate

ethyl 5-methyl-1,1-dioxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Cat. No.: B15119357
M. Wt: 376.4 g/mol
InChI Key: QGMMHCJVQBAOTJ-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1,1-dioxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound that belongs to the class of thiadiazines. This compound is characterized by its unique structure, which includes a thiadiazine ring, an oxadiazole moiety, and an ethyl ester group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-1,1-dioxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the oxadiazole moiety: This can be achieved by reacting a suitable hydrazide with an aromatic aldehyde in the presence of an oxidizing agent such as hydrogen peroxide.

    Synthesis of the thiadiazine ring: The oxadiazole intermediate is then reacted with a thiourea derivative under acidic conditions to form the thiadiazine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1,1-dioxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or thiadiazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Ethyl 5-methyl-1,1-dioxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C16H16N4O5S

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 5-methyl-1,1-dioxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,6-thiadiazine-4-carboxylate

InChI

InChI=1S/C16H16N4O5S/c1-3-24-16(21)13-9-20(26(22,23)19-11(13)2)10-14-17-15(18-25-14)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3

InChI Key

QGMMHCJVQBAOTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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